Cas no 1247524-92-0 ({1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine)

Technical Introduction: {1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine is a heterocyclic amine derivative featuring a piperidine core substituted with a 3-methylthiophene moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility, combining a thiophene ring for enhanced electronic properties with a piperidine scaffold for conformational flexibility. The presence of both amine and methylthiophene groups offers reactivity for further functionalization, making it valuable in medicinal chemistry for the development of bioactive molecules. Its well-defined structure ensures consistency in synthetic applications, while its balanced lipophilicity may contribute to favorable pharmacokinetic properties in drug design.
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine structure
1247524-92-0 structure
Product name:{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
CAS No:1247524-92-0
MF:C12H20N2S
MW:224.365601539612
CID:5557790

{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinemethanamine, 1-[(3-methyl-2-thienyl)methyl]-
    • {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
    • Inchi: 1S/C12H20N2S/c1-10-4-6-15-12(10)9-14-5-2-3-11(7-13)8-14/h4,6,11H,2-3,5,7-9,13H2,1H3
    • InChI Key: YCOGWWMYVPRJNH-UHFFFAOYSA-N
    • SMILES: N1(CC2SC=CC=2C)CCCC(CN)C1

{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-3027-5g
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0 95%+
5g
$1833.0 2023-09-07
TRC
M143721-1g
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0
1g
$ 865.00 2022-06-04
TRC
M143721-500mg
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0
500mg
$ 570.00 2022-06-04
Life Chemicals
F1908-3027-1g
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0 95%+
1g
$611.0 2023-09-07
Life Chemicals
F1908-3027-2.5g
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0 95%+
2.5g
$1222.0 2023-09-07
TRC
M143721-100mg
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0
100mg
$ 135.00 2022-06-04
Life Chemicals
F1908-3027-0.5g
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0 95%+
0.5g
$580.0 2023-09-07
Life Chemicals
F1908-3027-0.25g
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0 95%+
0.25g
$551.0 2023-09-07
Life Chemicals
F1908-3027-10g
{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine
1247524-92-0 95%+
10g
$2566.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656072-1g
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanamine
1247524-92-0 98%
1g
¥27111.00 2024-08-09

Additional information on {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine

Introduction to {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine (CAS No. 1247524-92-0)

{1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine, identified by its CAS number 1247524-92-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development in drug discovery programs. The structural features of this molecule, particularly its piperidine and thiophene moieties, contribute to its unique chemical and pharmacological properties.

The piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine, the piperidine ring is substituted with a (3-methylthiophen-2-yl)methyl group, which introduces additional complexity and functionality to the molecule. This substitution pattern can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

The thiophene moiety is another key structural feature of this compound. Thiophenes are heterocyclic aromatic compounds that have been widely studied for their pharmacological properties. They are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. The presence of the thiophene ring in {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine suggests that this compound may possess similar biological activities, although further research is needed to fully elucidate its pharmacological profile.

In recent years, there has been growing interest in the development of novel therapeutic agents based on piperidine- and thiophene-containing scaffolds. These compounds have shown promise in various preclinical studies, demonstrating potential efficacy against a range of diseases. For instance, piperidine-based molecules have been explored as inhibitors of enzymes involved in cancer metabolism, while thiophene derivatives have been investigated for their anti-inflammatory and analgesic properties.

The synthesis of {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the (3-methylthiophen-2-yl)methyl group, which is then coupled to the piperidine ring via nucleophilic substitution or other coupling reactions. The final step involves the introduction of the amine functionality at the 3-position of the piperidine ring.

The (3-methylthiophen-2-yl)methyl group is particularly important in determining the compound's overall properties. This substituent not only contributes to the molecule's aromaticity but also influences its electronic distribution, which can affect its interaction with biological targets. Additionally, the methyl group at the 3-position of the thiophene ring enhances the compound's lipophilicity, making it more likely to cross cell membranes and reach its target site of action.

In terms of pharmacokinetic properties, {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Its metabolic stability has also been assessed in vitro using liver microsomes and cell lines. These studies indicate that the compound undergoes slow metabolism, suggesting a longer half-life and potentially improved bioavailability.

The potential biological activity of {1-[(3-methylthiophen-2-yl)methyl]piperidin-3-y}methanamine has been explored in several preclinical models. Initial studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to cancer progression. Additionally, it has demonstrated anti-inflammatory effects in animal models, indicating its potential as an analgesic agent.

Further research is ongoing to fully characterize the pharmacological profile of this compound. In vitro assays are being conducted to identify specific targets and assess binding affinities. Animal studies are also being performed to evaluate its efficacy and safety profiles in vivo. These studies will provide valuable insights into the potential therapeutic applications of {1-[ (3-methylthiophen -2 - yl) methyl] piperidin - 3 - yl } methanamine.

The development of novel pharmaceutical agents relies heavily on advances in synthetic chemistry and computational modeling techniques. These tools enable researchers to design and optimize molecules with specific desired properties. In the case of {1-[ (3 - methylthiophen - 2 - yl) methyl] piperidin - 3 - yl } methanamine , computational methods have been used to predict its binding modes to potential targets and guide further structural modifications.

The (3 - methylthiophen - 2 - yl) methyl group plays a crucial role in determining the compound's interactions with biological targets. Its aromaticity and lipophilicity contribute to favorable binding affinities, while its steric bulk can be used to fine-tune selectivity against off-targets. By understanding these relationships, researchers can design analogs with improved potency and reduced side effects.

The synthesis of complex molecules like {1-[ (3 - methylthiophen - 2 - yl) methyl] piperidin - 3 - yl } methanamine requires expertise in organic chemistry and an understanding of reaction mechanisms. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to construct key intermediates efficiently. These methods not only improve yield but also minimize byproduct formation, ensuring high purity for subsequent studies.

In conclusion,{1-[ (3 - methylthiophen - 2 - yl) methyl] piperidin - 3 - yl } methanamine (CAS No .1247524 – 92 – 0 ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features , particularly its piperidine and thiophene moiety s , contribute t o i ts bioactive properties . Further research i s needed t o fully elucidate i ts pharmacological profile , but preliminary studies suggest t hat i t may have therapeutic applications i n areas such as cancer treatment an d anti-inflammation . With continued investigation , this compoun d holds promise f or becoming an important player i n future drug development efforts . p >

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